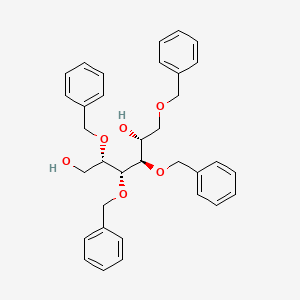

2,3,4,6-Tetra-O-benzyl-D-glucitol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H38O6 |

|---|---|

Molekulargewicht |

542.7 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |

InChI |

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |

InChI-Schlüssel |

MQOUZFJJURBWAX-KMKAFXEASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Kanonische SMILES |

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol. It is important to note that while this compound is a known intermediate in carbohydrate chemistry, detailed experimental data such as melting point, optical rotation, and spectroscopic analyses are not extensively reported in readily available scientific literature. In contrast, its cyclic precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is well-characterized. This guide presents the available information for this compound and, for comparative and practical purposes, includes detailed data for its precursor.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Due to the scarcity of experimental data for the glucitol form, the corresponding data for the well-characterized 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is also provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14233-48-8 | [1] |

| Molecular Formula | C₃₄H₃₈O₆ | [1] |

| Molecular Weight | 542.66 g/mol | [1] |

| Appearance | White Solid (presumed) | |

| Flash Point | 374.6 °C | [1] |

| Storage Conditions | 2°C - 8°C | [1] |

Table 2: Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Precursor)

| Property | Value | Reference |

| CAS Number | 4132-28-9 | [2] |

| Molecular Formula | C₃₄H₃₆O₆ | [2] |

| Molecular Weight | 540.65 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 147 - 154 °C | [3] |

| Optical Rotation | [α]²⁰/D = +15.5 to +22.0° (c=1, CHCl₃) | [3] |

| Solubility | Soluble in Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH) | [4] |

| Storage Conditions | 0 - 8 °C | [3] |

Spectroscopic Data

Reactivity and Stability

Based on its chemical structure as a poly-benzylated sugar alcohol, this compound is expected to be stable under normal laboratory conditions. The benzyl (B1604629) ether protecting groups are generally stable to a wide range of reagents but can be removed by catalytic hydrogenation. The primary and secondary alcohol groups can undergo typical alcohol reactions, such as oxidation and esterification.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of its cyclic hemiacetal precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The following is a representative experimental protocol for this transformation.

Objective: To synthesize this compound by the reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Signaling Pathway Involvement

This compound has been reported to inhibit the synthesis of alditols and aldosides in vitro and to inhibit miglustat (B1677133).[1] Miglustat is a known inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This pathway is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.

The inhibition of miglustat by this compound suggests a potential interaction with the glycosphingolipid biosynthesis pathway. The diagram below illustrates this pathway and the role of key enzymes.

Conclusion

This compound is a valuable intermediate in carbohydrate chemistry with noted biological activity. While detailed experimental characterization data is sparse in the literature, this guide provides the available information and a representative synthetic protocol. For researchers working with this compound, it is recommended to rely on the extensive data available for its precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and to perform thorough characterization of the synthesized glucitol. Further research into its biological mechanisms of action is warranted to fully understand its potential applications in drug development and glycobiology.

References

Synthesis and Characterization of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a valuable intermediate in glycobiology and medicinal chemistry. This document details the multi-step synthesis from a common starting material, including a detailed protocol for the preparation of the key precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and a representative protocol for its subsequent reduction to the target glucitol.

Introduction

This compound is a protected form of D-glucitol where the hydroxyl groups at positions 2, 3, 4, and 6 are masked with benzyl (B1604629) ethers. This protection strategy allows for selective chemical modifications at the C1 and C5 positions, making it a crucial building block in the synthesis of complex carbohydrates and various bioactive molecules. It has been investigated for its potential to inhibit the synthesis of alditols and aldosides.[1] The synthesis of this compound is typically achieved through a two-stage process: the benzylation of a suitable glucose derivative to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, followed by the reduction of this intermediate to the open-chain glucitol.

Synthesis Pathway

The overall synthesis pathway can be visualized as a two-step process starting from a readily available glucose derivative.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Stage 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This stage involves the protection of the hydroxyl groups of a glucose derivative with benzyl groups. A common method starts from methyl α-D-glucopyranoside.

Reaction:

Methyl α-D-glucopyranoside + Benzyl Halide (e.g., Benzyl Chloride) --(Base, Solvent)--> Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside --(Acid Hydrolysis)--> 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Caption: Workflow for the synthesis of the key intermediate.

Detailed Protocol (based on reported methods):

-

Benzylation: Methyl α-D-glucopyranoside is dissolved in an organic solvent, and a metal hydride is added under an inert atmosphere. Benzyl halide is then slowly added at a controlled temperature (≤15°C). After the addition is complete, the reaction mixture is heated (20-40°C) and stirred for 1-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, is extracted and purified.

-

Hydrolysis: The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is then subjected to acidic hydrolysis. This is typically achieved by heating the compound in a mixture of an acid (e.g., hydrochloric acid, nitric acid, or acetic acid) and an alcohol (e.g., methanol, ethanol (B145695), isopropanol, or n-butanol) at a temperature ranging from 60-100°C for 2-8 hours. The product, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, precipitates as a white solid and is collected by filtration, followed by washing and drying.

Stage 2: Synthesis of this compound

This final stage involves the reduction of the hemiacetal group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to a primary alcohol, yielding the open-chain glucitol. A standard and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄).

Reaction:

2,3,4,6-Tetra-O-benzyl-D-glucopyranose + NaBH₄ --(Solvent)--> this compound

Caption: Generalized workflow for the reduction step.

Representative Protocol (based on general procedures for similar reductions):

-

Dissolution: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is dissolved in a suitable protic solvent such as ethanol or methanol. The solution is cooled in an ice bath.

-

Reduction: Sodium borohydride is added portion-wise to the cooled solution with stirring. The reaction is typically allowed to proceed for several hours at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a weak acid (e.g., acetic acid) or water. The solvent is then removed under reduced pressure.

-

Purification: The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Characterization Data

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Intermediate)

| Property | Value | Reference |

| CAS Number | 4132-28-9 | |

| Molecular Formula | C₃₄H₃₆O₆ | |

| Molecular Weight | 540.65 g/mol | |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 151-156 °C | |

| Optical Rotation | [α]²⁰/D +49±2° (c = 2% in dioxane) |

This compound (Final Product)

| Property | Value | Reference |

| CAS Number | 14233-48-8 | [1] |

| Molecular Formula | C₃₄H₃₈O₆ | [1] |

| Molecular Weight | 542.66 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Optical Rotation | Data not available | |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| Mass Spectrometry | Data not available |

Safety Information

Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Sodium hydride and sodium borohydride are moisture-sensitive and can react violently with water, releasing flammable hydrogen gas. Benzyl chloride is a lachrymator and should be handled with care.

Conclusion

The synthesis of this compound is a well-established process that provides a versatile intermediate for carbohydrate chemistry and drug development. This guide outlines the key synthetic steps and provides a foundation for its preparation and handling in a research setting. The provided protocols, combined with the summarized characterization data of the key intermediate, offer a valuable resource for scientists working in this field. Further research to fully characterize the final glucitol product is encouraged to supplement the existing data.

References

2,3,4,6-Tetra-O-benzyl-D-glucitol CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3,4,6-Tetra-O-benzyl-D-glucitol, a key intermediate in the synthesis of therapeutic agents. This document details its chemical properties, synthesis, and role in drug development, presenting data in a structured format for ease of reference.

Core Compound Data

This compound is a protected form of D-glucitol, where the hydroxyl groups at positions 2, 3, 4, and 6 are benzylated. This protection strategy is crucial in multistep organic syntheses, preventing unwanted side reactions.

| Property | Value |

| CAS Number | 14233-48-8 |

| Molecular Formula | C₃₄H₃₈O₆ |

| Molecular Weight | 542.66 g/mol |

| Alternate Name | 1,3,4,5-Tetra-O-benzyl-D-glucitol |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process commencing from D-glucose. The primary synthetic route involves the protection of the hydroxyl groups of a glucose precursor with benzyl (B1604629) groups, followed by the reduction of the anomeric carbon.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is synthesized from methyl glucoside. The following is a representative experimental protocol:

-

Benzylation of Methyl Glucoside:

-

Dissolve methyl glucoside in a suitable organic solvent.

-

Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride) and stir until the cessation of gas evolution.

-

Cool the reaction mixture to ≤15°C and slowly add benzyl halide.

-

After the addition is complete, raise the temperature to 20-40°C and continue stirring for 1-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform an appropriate work-up to isolate the tetrabenzylated methyl glucoside.

-

-

Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose:

-

Add the obtained tetrabenzyl methyl glucoside to a mixture of an acid (e.g., hydrochloric acid, sulfuric acid, or nitric acid) and an alcohol (e.g., methanol (B129727), ethanol, or isopropanol).

-

Heat the mixture to 60-100°C and react for 2-8 hours, during which a white solid will precipitate.

-

Monitor the reaction by TLC.

-

After the disappearance of the starting material, the product, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is isolated through post-processing.

-

Experimental Protocol: Reduction to this compound

The final step is the reduction of the cyclic 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to the acyclic this compound. This is typically achieved using a hydride-reducing agent.

-

Reduction Reaction:

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.

-

Allow the reaction to proceed for several hours at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess NaBH₄.

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of N-butyldeoxynojirimycin, commercially known as Miglustat.[1] Miglustat is an inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids.[2]

The synthesis of Miglustat from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involves a reductive ring opening to a diol, followed by oxidation and subsequent reductocyclization with butylamine.[3]

Caption: Synthetic pathway of this compound and its application.

Biological Significance and Mechanism of Action of the Final Product (Miglustat)

Miglustat, synthesized from this compound, is primarily used for the treatment of Gaucher disease and Niemann-Pick disease type C.[2] Its therapeutic effect stems from its ability to inhibit glucosylceramide synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[2]

In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. By inhibiting the synthesis of this substrate, Miglustat provides a therapeutic strategy known as substrate reduction therapy.

Caption: Mechanism of action of Miglustat, a downstream product of the title compound.

References

Spectroscopic Profile of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucitol. Due to the limited availability of published experimental spectra for this specific molecule, the following data tables are based on predicted values derived from spectroscopic principles and analysis of closely related benzylated acyclic polyols.

Chemical Structure and Properties

This compound is a derivative of D-glucitol where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl (B1604629) ether linkages. The hydroxyl groups at positions 1 and 5 remain free.

-

Molecular Formula: C₃₄H₃₈O₆

-

Molecular Weight: 542.66 g/mol

-

CAS Number: 14233-48-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 20H | Aromatic protons (4 x C₆H₅) |

| ~4.50-4.90 | m | 8H | Benzyl methylene (B1212753) protons (4 x O-CH₂ -Ph) |

| ~3.50-4.10 | m | 8H | Glucitol backbone protons (H-1a, H-1b, H-2, H-3, H-4, H-5, H-6a, H-6b) |

| ~2.0-3.0 | br s | 2H | Hydroxyl protons (1-OH, 5-OH) |

¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~138-139 | Quaternary aromatic carbons (ipso-C of benzyl groups) |

| ~127-129 | Aromatic carbons (o-, m-, p-C of benzyl groups) |

| ~70-80 | Glucitol backbone carbons (C-2, C-3, C-4, C-5, C-6) |

| ~72-75 | Benzyl methylene carbons (O-C H₂-Ph) |

| ~60-65 | Glucitol C-1 carbon |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretching (hydroxyl groups) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretching (aromatic ring) |

| 1100-1000 | Strong | C-O stretching (ether and alcohol) |

| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Ion |

| 543.27 | [M+H]⁺ |

| 565.25 | [M+Na]⁺ |

| 525.26 | [M-OH]⁺ |

| 451.22 | [M-CH₂Ph]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for poly-O-benzylated alditols like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition:

-

Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Record ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.

-

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

-

Analysis:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3,4,6-Tetra-O-benzyl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a key intermediate in synthetic carbohydrate chemistry. Due to the limited specific quantitative data available for this exact molecule in publicly accessible literature, this paper also presents established methodologies for determining these crucial physicochemical properties, drawing upon general principles for protected sugar alcohols and regulatory guidelines.

Introduction

This compound is a fully protected derivative of D-glucitol (sorbitol), where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl (B1604629) ethers. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at the remaining free hydroxyl groups (at positions 1 and 5) and to enhance solubility in organic solvents. Understanding the solubility and stability of this compound is critical for its effective use in the synthesis of complex carbohydrates, glycoconjugates, and other biologically active molecules, particularly in the context of drug development and materials science.

Physicochemical Properties

While specific quantitative data for this compound is scarce, its properties can be inferred from its structure and data on analogous compounds.

Molecular Structure:

-

IUPAC Name: (2R,3R,4R,5S)-1,2,3,4-tetrakis(phenylmethoxy)-6-(phenylmethoxy)hexane-1,5-diol

-

Molecular Formula: C₃₄H₃₈O₆

-

Molecular Weight: 542.66 g/mol

General Solubility Profile (Qualitative):

Based on the principle of "like dissolves like," the four benzyl groups render the molecule significantly nonpolar. Therefore, it is expected to be poorly soluble in water and other polar protic solvents. Its solubility will be higher in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol (B129727), Ethanol | Low to Insoluble | The large, nonpolar benzyl groups dominate the molecule's character, making it incompatible with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the ether linkages and the aromatic rings, leading to good solvation. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately Soluble to Soluble | The benzyl groups provide significant nonpolar character, allowing for favorable interactions with nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, can be employed.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The vials are allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the aromatic benzyl groups).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Figure 1. Workflow for Quantitative Solubility Determination

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, especially for applications in drug development where degradation products can impact safety and efficacy. Benzyl ethers are generally stable protecting groups but can be cleaved under specific conditions.

General Stability:

-

Storage: For long-term storage, the solid compound should be kept in a well-sealed container, protected from light and moisture, at low temperatures (e.g., 2-8 °C).

-

pH: Benzyl ethers are stable to a wide range of acidic and basic conditions. However, very strong acids can lead to cleavage.

-

Oxidation: The benzyl groups are susceptible to oxidation, which can lead to the formation of benzaldehyde (B42025) and benzoic acid derivatives.

-

Light: While not highly sensitive, prolonged exposure to UV light may cause degradation.

-

Debenzylation: The most common degradation pathway is the cleavage of the benzyl ethers, typically achieved intentionally via catalytic hydrogenolysis (e.g., Pd/C, H₂).

Forced Degradation Studies (Stress Testing):

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][2]

Experimental Protocol:

A sample of this compound would be subjected to the following stress conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Exposing the solid or a solution to UV and visible light.

The samples from these stress conditions are then analyzed by a stability-indicating analytical method (e.g., HPLC) to separate and quantify the parent compound and any degradation products.

Figure 2. Forced Degradation Study Workflow

Synthesis and Purification Workflow

The synthesis of this compound typically involves the reduction of the corresponding protected glucose, followed by benzylation of the remaining hydroxyl groups. A common route starts from D-glucose.

General Synthetic Protocol:

-

Protection of D-glucose: The hydroxyl groups of D-glucose are protected with benzyl groups, often using benzyl bromide (BnBr) and a base like sodium hydride (NaH) in an aprotic solvent such as DMF. This yields 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

-

Reduction of the Aldehyde: The anomeric carbon of the protected glucose is reduced to an alcohol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent (e.g., methanol or ethanol). This opens the pyranose ring to form the linear glucitol backbone.

-

Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel, using a gradient of nonpolar to moderately polar solvents (e.g., hexane/ethyl acetate) to isolate the pure this compound.

Figure 3. General Synthetic Workflow

Conclusion

References

The Strategic Protection of Glucitols: A Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex molecules derived from polyfunctional starting materials like glucitol is a cornerstone of modern medicinal chemistry and drug development. The inherent challenge lies in the selective modification of one or more of its six hydroxyl groups. This technical guide provides a comprehensive literature review on the synthesis of protected glucitols, offering a detailed examination of common protecting group strategies, experimental protocols for their installation and removal, and quantitative data to inform synthetic planning. Key methodologies, including the formation of acetals, ethers, esters, and silyl (B83357) ethers, are discussed in depth. Furthermore, this guide illustrates the logical frameworks of these synthetic routes through detailed workflow diagrams, providing a valuable resource for researchers navigating the complexities of carbohydrate chemistry.

Introduction: The Imperative for Selective Protection

Glucitol (sorbitol), a six-carbon sugar alcohol, is a readily available and stereochemically rich chiral pool starting material for the synthesis of a diverse array of bioactive molecules, including enzyme inhibitors, drug delivery vehicles, and chiral ligands. The successful synthesis of these complex targets hinges on the ability to differentiate and selectively react its six hydroxyl groups. This necessitates the use of protecting groups, temporary modifications that mask one or more reactive sites to allow for chemical transformations at other positions.

An ideal protecting group should be:

-

Easy and inexpensive to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Removable under mild conditions with high efficiency.

-

Orthogonal to other protecting groups present in the molecule, allowing for sequential deprotection.[1]

This guide will delve into the practical application of these principles in the synthesis of protected glucitols, providing detailed experimental methodologies and comparative data.

Key Protecting Groups for Glucitol Synthesis

The choice of protecting group is dictated by the overall synthetic strategy, including the desired regioselectivity and the reaction conditions to be employed in subsequent steps. The most common classes of protecting groups for glucitol are acetals/ketals, ethers, esters, and silyl ethers.

Acetonides: Protecting Vicinal Diols

Isopropylidene groups (acetonides) are widely used to protect 1,2- or 1,3-diol functionalities. In the case of glucitol, the terminal 1,2- and 5,6-diols can be selectively protected under thermodynamic control.

Diagram of Acetonide Protection of D-Glucitol

Caption: Acetonide protection of D-glucitol.

Benzyl (B1604629) Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are valued for their stability across a wide range of acidic and basic conditions, making them excellent "permanent" protecting groups during a multi-step synthesis.[2] They are typically removed by hydrogenolysis.

Diagram of Benzyl Ether Protection

Caption: Formation and cleavage of benzyl ethers.

Silyl Ethers: Tunable Stability

Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS), offer a range of stabilities that can be tuned based on the steric bulk of the substituents on the silicon atom.[3][4] TBDMS and TBDPS are particularly useful for the selective protection of primary hydroxyl groups due to their steric hindrance.[5][6]

Diagram of Silyl Ether Protection Workflow

Caption: General workflow for silyl ether protection.

Esters: Acetyl and Benzoyl Groups

Acetyl (Ac) and benzoyl (Bz) groups are common protecting groups for hydroxyl functions. They are typically introduced using the corresponding acid chloride or anhydride (B1165640) in the presence of a base like pyridine. Ester groups are generally stable to acidic conditions but can be readily cleaved by base-catalyzed hydrolysis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key protected glucitols, compiled from the literature.

Synthesis of 1,2:5,6-Di-O-isopropylidene-D-glucitol

This procedure utilizes an acid catalyst to promote the formation of the diacetonide.

-

Reagents and Materials: D-glucitol, acetone, zinc chloride (anhydrous), sulfuric acid, sodium carbonate solution (saturated), diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

To a suspension of D-glucitol in acetone, add anhydrous zinc chloride and a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the starting material by TLC.

-

Neutralize the reaction mixture with a saturated solution of sodium carbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the residue with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Synthesis of Per-O-Benzoyl-D-Glucitol

This method employs benzoyl chloride in the presence of a base to fully protect all hydroxyl groups.

-

Reagents and Materials: D-glucitol, 10% aqueous sodium hydroxide (B78521), benzoyl chloride, fume hood.

-

Procedure:

-

In an Erlenmeyer flask, dissolve D-glucitol in 10% aqueous sodium hydroxide solution.

-

Working in a fume hood, add benzoyl chloride to the solution.

-

Shake the flask vigorously at frequent intervals until the odor of benzoyl chloride is no longer detectable (approximately 15 minutes).[7]

-

Allow the mixture to stand, often until the next laboratory session, to allow for complete crystallization of the product.[7]

-

Collect the crystalline product by suction filtration and wash thoroughly with water.

-

Dry the product to determine the mass of the crude benzoylated glucitol.[7]

-

Selective Silylation of a Primary Hydroxyl Group (General Procedure)

This protocol is adapted for the selective protection of a primary hydroxyl group using the bulky TBDPS protecting group.[5]

-

Reagents and Materials: Glucitol derivative with a primary hydroxyl group, tert-butyldiphenylsilyl chloride (TBDPSCl), imidazole (B134444), dry dimethylformamide (DMF), dry methanol, ethyl acetate, 1.0 M aqueous HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve the glucitol derivative (1.0 equivalent) in dry DMF under an argon atmosphere.

-

Add TBDPSCl (1.1–1.5 equivalents) and imidazole (2.2–3.0 equivalents) to the solution at room temperature.[5]

-

Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene (B28343) and dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography.

-

Quantitative Data on Protected Glucitol Synthesis

The following tables summarize representative quantitative data for the synthesis of various protected glucitols.

Table 1: Synthesis of Acetonide-Protected Glucitols

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| D-Glucitol | 1,2:5,6-Di-O-isopropylidene-D-glucitol | Acetone, H₂SO₄ | - | [8] |

| D-Galactose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Acetone, ZnCl₂, H₂SO₄, 20°C, 4h | 75.6 | [9] |

| D-Galactose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Acetone, SbCl₅, reflux, 8h | 82.9 |

Table 2: Synthesis of Benzyl and Benzoyl Protected Glucitols

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, BnBr, TBAI (cat.), THF, rt, 10 min | Quantitative | [8] |

| D-Glucose | p-Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | BzCl, Pyridine | 42-88 | [10] |

| Various Sugars | Per-O-benzoylated sugars | Bz₂O, Et₃N | High | [11] |

Table 3: Synthesis of Silyl-Protected Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Glycoside with primary OH | 6-O-TBDPS-glycoside | TBDPSCl, Imidazole, DMF, rt | High | [5] |

| Diol | Silyl ether | TBSCl, DMAP, DMF, rt, 10 min | 88 | [12] |

Spectroscopic Characterization Data

The structural elucidation of protected glucitols relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: Representative Spectroscopic Data for Protected Glucitols

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| D-Glucitol-3,4-acetonide | 4.83-4.82 (m, 1H, OH), 4.54-4.51 (m, 1H, OH), 4.49-4.46 (m, 2H, OH), 3.99 (dd, 1H), 3.90 (t, 1H), 3.55-3.30 (m, 4H), 1.29 (s, 3H), 1.27 (s, 3H) | 108.0, 79.3, 75.8, 73.6, 70.5, 63.5, 63.3, 27.4, 26.9 | - | [13] |

| 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | 5.57 (d, 1H), 4.62 (dd, 1H), 4.34 (dd, 1H), 4.28 (dd, 1H), 3.87-3.75 (m, 3H), 2.14 (m, 1H, OH), 1.45 (s, 3H), 1.33 (s, 3H), 1.25 (s, 6H) | 108.9, 96.5, 71.8, 71.0, 70.8, 68.4, 62.5, 26.2, 26.1, 25.1, 24.5 | 3489 (O-H), 2985, 2933 (C-H), 1069 (C-O) | [9] |

| S-propyl 2,4-di-O-benzyl-glucopyranoside (alpha anomer) | 7.46-7.29 (m, 10H), 5.37 (d, 1H), 4.94 (d, 1H), 4.80-4.69 (m, 2H), 4.58 (d, 1H), 4.12-3.98 (m, 2H), 3.80 (br. s., 2H), 3.63 (dd, 1H), 3.50 (t, 1H), 2.59-2.42 (m, 2H), 1.72-1.60 (m, 2H), 1.01 (t, 3H) | 138.3, 137.4, 128.6, 128.5, 128.2, 128.1, 127.9, 82.9, 79.0, 74.5, 74.2, 72.1, 70.6, 62.0, 32.1, 22.9, 13.5 | - | [2] |

Assigning the ¹H and ¹³C NMR spectra of carbohydrates can be challenging due to signal overlap, especially in the proton spectra.[14][15] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often essential for unambiguous assignments.[16]

Orthogonal Protection Strategies

In complex, multi-step syntheses, the use of orthogonal protecting groups is crucial. This strategy allows for the selective removal of one type of protecting group in the presence of others. A common orthogonal set for glucitol derivatives involves silyl ethers, benzyl ethers, and esters.

Diagram of an Orthogonal Protection Scheme

Caption: Orthogonal protection of D-glucitol.

This hypothetical scheme illustrates how a primary alcohol can be selectively protected with a TBDPS group, the remaining hydroxyls protected as benzyl ethers, and then the primary hydroxyls selectively deprotected for further reaction by removing the TBDPS groups with fluoride ion, leaving the benzyl ethers intact.[17][18]

Conclusion and Future Outlook

The synthesis of protected glucitols is a mature field that continues to evolve with the development of new protecting groups and more efficient, selective reaction protocols. The strategic application of acetonides, benzyl ethers, silyl ethers, and esters allows for the synthesis of a vast array of complex molecules from this simple starting material. The future of this field will likely focus on the development of even more selective and "greener" protection and deprotection methodologies, including enzymatic and flow-chemistry approaches, to further streamline the synthesis of valuable glucitol-derived compounds. The data and protocols presented in this guide serve as a practical resource for chemists engaged in this challenging and rewarding area of synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 9. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. cigs.unimo.it [cigs.unimo.it]

- 16. iosrjournals.org [iosrjournals.org]

- 17. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Benzylated Sugar Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylated sugar alcohols are pivotal intermediates in the fields of carbohydrate chemistry and drug development. As polyhydroxylated acyclic molecules, sugar alcohols (alditols) like mannitol (B672), sorbitol, and erythritol (B158007) offer a rich scaffold of stereochemistry. The process of benzylation, where hydroxyl groups are converted to benzyl (B1604629) ethers (-OBn), serves as a robust protection strategy. This protection is crucial as it allows for selective chemical manipulations at other positions of the molecule. The benzyl group is favored for its stability across a wide range of acidic and basic conditions, while still being readily removable under mild, specific conditions.[1] This dual nature makes per-O-benzylated sugar alcohols essential building blocks in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutically active compounds. This guide provides an in-depth overview of their core physical and chemical properties, detailed experimental protocols for their synthesis and deprotection, and workflows for their analysis.

Physical Properties

The physical properties of sugar alcohols change dramatically upon benzylation. The replacement of polar hydroxyl (-OH) groups with bulky, nonpolar benzyl (C₆H₅CH₂-) groups leads to a significant decrease in aqueous solubility and an increase in solubility in common organic solvents. Un-benzylated sugar alcohols are typically white, crystalline, water-soluble solids. In contrast, fully benzylated sugar alcohols are often oils or low-melting solids, readily soluble in solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297).

Table 1: Physical Properties of Common Sugar Alcohols and Benzylated Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| D-Mannitol | C₆H₁₄O₆ | 182.17 | White crystalline powder[1] | 167-170[1] | Water: Soluble. Organic: Very slightly soluble in ethanol (B145695); practically insoluble in ether and nonpolar solvents. |

| D-Sorbitol (D-Glucitol) | C₆H₁₄O₆ | 182.17 | White solid | 98-100 | Water: Highly soluble. Organic: Slightly soluble in methanol (B129727), ethanol, acetic acid. |

| Erythritol | C₄H₁₀O₄ | 122.12 | White crystalline solid | 121 | Water: Soluble. Organic: Sparingly soluble in ethanol. |

| 1,4-Di-O-benzyl-D-threitol * | C₁₈H₂₂O₄ | 302.37 | Solid | 55-57 | Soluble in many organic solvents. |

| Per-O-benzylated Alditols (General) | Variable | High | Colorless oils or white to off-white solids | Variable, generally lower than parent alditol | Water: Insoluble. Organic: Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate. |

Chemical Properties and Reactivity

The chemical behavior of benzylated sugar alcohols is dominated by the benzyl ether protecting group.

-

Stability : Benzyl ethers are exceptionally stable, a key reason for their widespread use. They are resistant to a broad spectrum of reaction conditions, including strongly basic media (e.g., NaOH, NaH), and moderately acidic conditions.[1] This stability allows for extensive synthetic manipulations on other parts of the molecule without unintended deprotection.

-

Reactivity and Deprotection : The primary chemical transformation of interest is the cleavage of the benzyl ether C-O bond to regenerate the free hydroxyl group. This process, known as de-O-benzylation, can be achieved through several reliable methods:

-

Catalytic Hydrogenolysis : This is the most common method, involving the use of a palladium catalyst (e.g., Pd/C) and hydrogen gas (H₂). The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the byproduct.

-

Catalytic Transfer Hydrogenation : An operationally simpler and safer alternative to using flammable hydrogen gas, this method uses a hydrogen donor in conjunction with a palladium catalyst.[2] Common hydrogen donors include ammonium (B1175870) formate, formic acid, or triethylsilane.[2][3]

-

Dissolving Metal Reduction : Conditions such as the Birch reduction (sodium in liquid ammonia) can also be employed for global deprotection of all benzyl ethers.[1]

-

Oxidative Cleavage : Certain reagents can oxidatively cleave benzyl ethers. For example, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed, offering an orthogonal strategy to hydrogenation.

-

Experimental Protocols

Protocol 1: Per-O-Benzylation of Mannitol using NaH and Benzyl Bromide

This protocol describes the complete benzylation of all hydroxyl groups on D-mannitol, a common six-carbon sugar alcohol. The use of sodium hydride (NaH) as a base ensures the complete deprotonation of all alcohol groups to form the corresponding alkoxides, which then react with benzyl bromide.

Materials:

-

D-Mannitol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Tetrabutylammonium Iodide (TBAI), catalytic amount

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend D-mannitol (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (6.6 eq, 1.1 eq per -OH group) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The mixture should become a thick slurry.

-

Benzylation: Add a catalytic amount of TBAI (0.1 eq) to the mixture. Cool the flask back to 0 °C and add benzyl bromide (7.2 eq, 1.2 eq per -OH group) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate gradient) to yield the pure per-O-benzylated mannitol.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol describes the removal of benzyl ethers using palladium on carbon and triethylsilane as the hydrogen donor. This method is advantageous as it avoids the need for a hydrogen gas cylinder.[2]

Materials:

-

Benzylated Sugar Alcohol

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on Carbon (10% Pd/C)

-

Triethylsilane (Et₃SiH)

-

Celite®

-

Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

-

Preparation: Dissolve the benzylated sugar alcohol (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

-

Hydrogen Donor Addition: To the stirring suspension, add triethylsilane (3.0 eq per benzyl group) portionwise at room temperature.[2]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is fully consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol).

-

Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purification: The crude product, now the deprotected sugar alcohol, can be further purified if necessary, often by recrystallization or silica gel chromatography if minor impurities are present.

Analytical Characterization

The identity and purity of benzylated sugar alcohols are confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Summary of Key Analytical Data for Benzylated Sugar Alcohols

| Technique | Purpose | Characteristic Signals / Observations |

| TLC | Reaction monitoring, Purity check | Product will have a different Rf value than the starting material. Visualized by UV light (due to benzyl groups) and/or chemical stain (e.g., KMnO₄). |

| HPLC | Purity determination, Purification | Reversed-phase HPLC (e.g., C18 or Phenyl columns) is typically used. Detection by UV absorbance at ~254 nm. |

| ¹H NMR | Structural Elucidation | ~7.2-7.4 ppm: Multiplet, aromatic protons (Ar-H ). ~4.4-5.0 ppm: Singlets or AB quartets, benzylic protons (Ar-CH₂ -O). ~3.5-4.2 ppm: Multiplets, sugar alcohol backbone protons (-CH -O). |

| ¹³C NMR | Structural Elucidation | ~137-139 ppm: Quaternary aromatic carbons (C -Ar). ~127-129 ppm: Aromatic methine carbons (C H-Ar). ~70-80 ppm: Sugar alcohol backbone carbons (-C H-O). ~70-75 ppm: Benzylic carbons (Ar-C H₂-O). |

| FTIR | Functional Group ID | ~3030-3090 cm⁻¹: Aromatic C-H stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretch. ~1450, 1495, 1600 cm⁻¹: Aromatic C=C stretches. ~1050-1150 cm⁻¹: Strong C-O ether stretch. Absence of broad O-H stretch (~3200-3500 cm⁻¹) if fully benzylated. |

| Mass Spec (MS) | Molecular Weight, Fragmentation | ESI-MS often shows [M+Na]⁺ or [M+H]⁺ adducts. A characteristic fragment is the benzyl cation or tropylium (B1234903) ion at m/z = 91. |

Visualizations of Key Workflows

Logical Workflow for Synthesis and Application

Caption: General workflow for the synthesis and use of benzylated sugar alcohols.

Deprotection (De-O-benzylation) Pathways

Caption: Common chemical pathways for the deprotection of benzyl ethers.

Analytical Characterization Workflow

Caption: Standard workflow for the purification and analysis of benzylated products.

References

The Unseen Workhorse of Glycobiology: A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucitol

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at 2,3,4,6-Tetra-O-benzyl-D-glucitol, a pivotal yet often overlooked biochemical reagent in the field of glycobiology. This document details its synthesis, chemical properties, and critical applications, offering a comprehensive resource for leveraging this compound in advanced research.

In the intricate world of glycobiology, the study of the structure, synthesis, and biology of saccharides, protected monosaccharides are indispensable tools.[1] Among these, this compound, the open-chain (alditol) form of the more commonly used 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, serves as a unique building block and biochemical probe. Its benzyl (B1604629) ether protecting groups offer stability under a range of reaction conditions, allowing for selective modifications at the C1 and C5 hydroxyl groups. This guide elucidates the synthesis of this versatile reagent and explores its applications in the synthesis of complex glycoconjugates and as a potential enzyme inhibitor.

Core Properties and Synthesis

This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14233-48-8 | [2] |

| Molecular Formula | C₃₄H₃₈O₆ | [2] |

| Molecular Weight | 542.66 g/mol | [2] |

| Melting Point | Not specified | |

| Storage Temperature | 2°C - 8°C | [2] |

The synthesis of this compound is typically achieved through the reduction of its cyclic precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Synthesis Pathway

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This protocol is a prerequisite for the synthesis of the target glucitol.

Materials:

-

Methyl α-D-glucopyranoside

-

Benzyl chloride (BnCl)

-

Sodium hydride (NaH)

-

Organic solvent (e.g., DMF)

-

Hydrochloric acid (HCl)

-

Alcohol (e.g., Methanol or Ethanol)

Procedure:

-

Dissolve methyl α-D-glucopyranoside in an organic solvent under a nitrogen atmosphere.

-

Add sodium hydride portion-wise and stir until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture to ≤15°C and slowly add benzyl chloride.

-

After the addition is complete, allow the mixture to warm to 20-40°C and stir for 1-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and work up to obtain methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

-

Add the crude product to an acid/alcohol mixture (e.g., HCl in methanol).

-

Heat the mixture to 60-100°C for 2-8 hours. A white solid, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, will precipitate.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration.

Quantitative Data:

| Step | Product | Purity | Yield |

|---|---|---|---|

| 1 | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 91.3-95.0% | 85.5-97.4% |

| 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 97.2-99.6% | 66.7-79.3% |

Protocol 2: Reduction to this compound

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Sodium borohydride (B1222165) (NaBH₄)

-

Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water or ethanol)

Procedure:

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions. The hemiacetal in the cyclic sugar exists in equilibrium with the open-chain aldehyde form, which is then reduced by the sodium borohydride.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, carefully quench the excess sodium borohydride by the slow addition of an acid (e.g., acetic acid or dilute HCl) until the effervescence stops.

-

Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Applications in Glycobiology

While 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a well-established glycosyl donor for the synthesis of oligosaccharides and glycoconjugates, the utility of its reduced form, this compound, lies in its role as a versatile intermediate for the synthesis of modified sugar structures and as a potential enzyme inhibitor.

Synthesis of Glycoconjugates and Modified Sugars

The two free hydroxyl groups at the C1 and C5 positions of this compound allow for selective chemical modifications. This makes it a valuable precursor for the synthesis of various glycoconjugates, including glycolipids and glycopeptides, where the sugar moiety is attached through a non-glycosidic linkage.

Enzyme Inhibition

There is evidence to suggest that this compound exhibits inhibitory activity against certain enzymes. It has been reported to inhibit the in vitro synthesis of alditols and aldosides.[2] Furthermore, it has been shown to inhibit miglustat (B1677133).[2] Miglustat (N-butyldeoxynojirimycin) is an inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of most glycosphingolipids, and is used in the treatment of Gaucher's disease. The inhibitory action of this compound on miglustat suggests a potential role in modulating glycosphingolipid metabolism, although the precise mechanism and quantitative data require further investigation.

Conclusion

This compound, while less prominent than its cyclic counterpart, is a valuable reagent in glycobiology. Its synthesis from a readily available precursor and the presence of two modifiable hydroxyl groups make it an attractive starting material for the creation of complex glycoconjugates. Furthermore, its potential as an enzyme inhibitor opens avenues for its use in studying and modulating carbohydrate-related biological pathways. This guide provides the foundational knowledge for researchers to explore and exploit the full potential of this versatile biochemical tool. Further research is warranted to fully elucidate its inhibitory mechanisms and expand its applications in drug discovery and development.

References

Structural Elucidation of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a key intermediate in glycobiology and medicinal chemistry. The document outlines the synthetic protocol, detailed analytical methodologies, and expected spectroscopic data for the unambiguous characterization of this molecule.

Introduction

This compound is the open-chain (alditol) form of the widely used protected monosaccharide, 2,3,4,6-Tetra-O-benzyl-D-glucose. Its structure, lacking the cyclic hemiacetal, presents distinct chemical properties and requires specific analytical approaches for confirmation. This guide details a reliable synthetic route from its pyranose precursor and a thorough characterization workflow employing modern spectroscopic techniques.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reduction of the anomeric carbon of 2,3,4,6-Tetra-O-benzyl-D-glucose. The cyclic glucopyranose form exists in equilibrium with its open-chain aldehyde form, which is readily reduced by a mild reducing agent such as sodium borohydride (B1222165).

Experimental Protocol: Reduction of 2,3,4,6-Tetra-O-benzyl-D-glucose

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in a minimal amount of a 2:1 mixture of dichloromethane and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Structural Elucidation and Data Presentation

The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The transformation from the cyclic glucopyranose to the linear glucitol results in distinct changes in the NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b | 3.6 - 3.8 | m | - |

| H-2 | 3.8 - 3.9 | m | - |

| H-3 | 3.9 - 4.0 | m | - |

| H-4 | 3.7 - 3.8 | m | - |

| H-5 | 4.0 - 4.1 | m | - |

| H-6a, H-6b | 3.5 - 3.7 | m | - |

| -OH (C1, C5) | 2.0 - 3.0 | br s | - |

| -CH₂-Ph | 4.5 - 4.9 | m | - |

| Ar-H | 7.2 - 7.4 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~63 |

| C-2 | ~78 |

| C-3 | ~79 |

| C-4 | ~77 |

| C-5 | ~71 |

| C-6 | ~71 |

| -CH₂-Ph | 72 - 75 |

| Ar-C | 127 - 129, 137 - 138 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+Na]⁺ | 565.2561 |

| [M+H]⁺ | 543.2741 |

| [M-H₂O+H]⁺ | 525.2635 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature for the successful reduction is the appearance of a broad O-H stretching band and the absence of a C=O band from the aldehyde.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretch (hydroxyl groups) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic) |

| 1100 - 1000 | C-O stretch (ethers and alcohols) |

Logical Framework for Structural Confirmation

The confirmation of the structure of this compound relies on a logical interpretation of the combined spectroscopic data.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach involving synthesis by reduction of the corresponding protected glucose, followed by comprehensive analysis using NMR, MS, and IR spectroscopy. The data presented in this guide provides a benchmark for researchers in the field, facilitating the unambiguous identification and quality control of this important chemical entity.

Methodological & Application

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a valuable intermediate in carbohydrate chemistry and drug development. The synthesis is a two-step process commencing with the perbenzylation of a suitable glucose derivative to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose, followed by the selective reduction of the anomeric carbon to afford the target glucitol.

Experimental Protocols

The synthesis is performed in two main stages:

Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This protocol is adapted from a common method for the benzylation of monosaccharides. Methyl α-D-glucopyranoside is used as the starting material due to its commercial availability and favorable reactivity.

-

Materials:

-

Methyl α-D-glucopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

-

-

Procedure:

-

A solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (5.0 eq) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition of NaH is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

-

Benzyl bromide (5.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to consume any excess NaH.

-

The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

The purified methyl glycoside is then hydrolyzed to the free anomeric alcohol. The glycoside is dissolved in a mixture of acetic acid and aqueous hydrochloric acid (e.g., 2M HCl) and heated to 80-90 °C for several hours, with reaction progress monitored by TLC.

-

After completion of the hydrolysis, the mixture is cooled, diluted with water, and extracted with dichloromethane.

-

The combined organic extracts are washed with water, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated, and the resulting 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be further purified by recrystallization or silica gel chromatography.

-

Step 2: Synthesis of this compound

This step involves the reduction of the anomeric hemiacetal of the protected glucose to a primary alcohol.

-

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

-

Procedure:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) is dissolved in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 - 2.0 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC.

-

Once the reaction is complete, it is cooled back to 0 °C and carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The bulk of the organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methyl α-D-glucopyranoside | NaH, BnBr | DMF, Acetic Acid/HCl | 70-85% | >95% (after chromatography/recrystallization) |

| 2 | This compound | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | NaBH₄ | Methanol or Ethanol | 85-95% | >98% (after chromatography) |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: The Use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal building block in the field of glycobiology and synthetic carbohydrate chemistry. Its protected hydroxyl groups at the 2, 3, 4, and 6 positions make it a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates. The benzyl (B1604629) protecting groups offer stability under a wide range of reaction conditions and can be removed under mild conditions at the final stages of a synthesis. This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its derivatives in oligosaccharide synthesis. This protected monosaccharide can be converted into either a glycosyl donor or used as a glycosyl acceptor (after modification), making it a cornerstone of modern glycan assembly.[1][2]

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The preparation of the title compound is a critical first step for its subsequent use in oligosaccharide synthesis. A common method involves the benzylation of a suitable glucose precursor, followed by hydrolysis.

Two-Step Synthesis from Methyl Glucoside

A high-yield, two-step synthesis of 2,3,4,6-tetrabenzyl-D-glucopyranose has been developed, which is suitable for large-scale industrial production.[3] The process begins with the benzylation of methyl glucoside, followed by acidic hydrolysis to yield the final product.[3]

Experimental Protocol:

Step 1: Synthesis of Tetrabenzylglucoside Methylside

-

Dissolve methyl glucoside in an organic solvent and pass nitrogen gas through the solution.

-

Add a metal hydride and stir for 5-45 minutes until gas evolution ceases.

-

Cool the system to ≤15°C and slowly add benzyl halide.

-

After the addition is complete, warm the reaction to 20-40°C and stir for 1-4 hours.

-

Monitor the reaction by TLC until the starting material disappears.

-

Perform a standard aqueous work-up to isolate the crude tetrabenzylglucoside methylside.

Step 2: Hydrolysis to 2,3,4,6-Tetrabenzyl-D-glucopyranose

-

Add the tetrabenzylglucoside methylside from Step 1 to an acid/alcohol mixture.

-

Heat the reaction to 60-100°C for 2-8 hours, during which a white solid will precipitate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the product through filtration and washing.

Quantitative Data for Synthesis:

| Step | Product | Purity | Yield | Reference |

| 1 | Tetrabenzylglucoside methylside | 91.3-95.0% | 85.5-97.4% | [3] |

| 2 | 2,3,4,6-Tetrabenzyl-D-glucopyranose | 97.2-99.6% | 66.7-79.3% | [3] |

Application in Glycosylation Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a precursor to both glycosyl donors and acceptors, which are the fundamental components of a glycosylation reaction.

Preparation of Glycosyl Donors